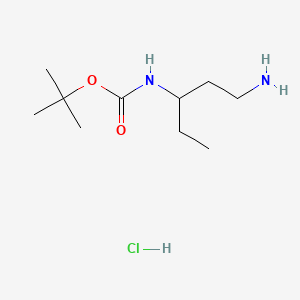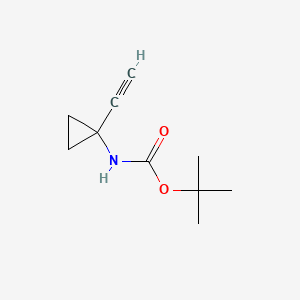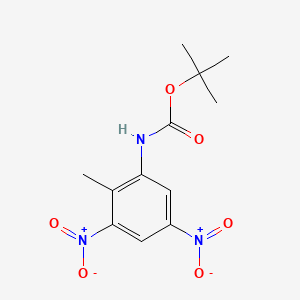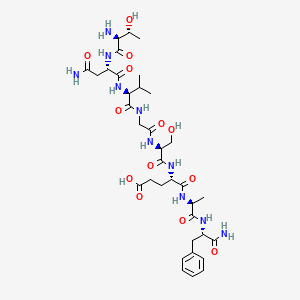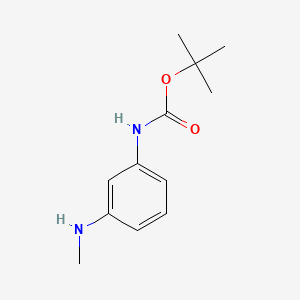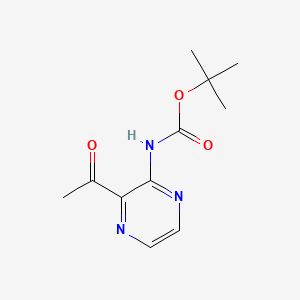![molecular formula C12H18N4O2 B592197 tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 869198-95-8](/img/structure/B592197.png)
tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Overview
Description
This compound is a type of aromatic heteropolycyclic compound containing a pyrrolo [2,3-d]pyrimidine ring system . It is one of the pyrrolopyrimidine isomers having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine derivatives has been developed. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo [2,3-d]pyrimidine ring system . This structure is similar to nitrogen bases present in DNA and RNA .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis
This compound is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. It is then coupled with aromatic aldehyde to produce Schiff base compounds. These compounds are characterized using FTIR, 1H and 13C NMR spectroscopic methods. X-ray crystallographic analysis further elucidates their molecular and crystal structure, revealing intramolecular hydrogen bonding in certain derivatives (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Structure Studies
Another study also focuses on the synthesis and characterization of similar compounds, highlighting the role of intramolecular hydrogen bonding in stabilizing the molecular and crystal structures of these compounds. Density Functional Theory (DFT) is applied to analyze the intramolecular hydrogen bonding in these compounds, further contributing to the understanding of their molecular properties (Çolak et al., 2021).
Chemical Reactivity and Interactions
Interaction Studies
Research on the interaction of similar pyrimidine derivatives with other compounds, such as glycine esters, has been conducted. These studies aim to understand the reaction features depending on reactants' ratio and explore the prospects for synthesizing biologically active compounds from these interactions (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Synthesis of Derivatives
Research has also been carried out on the synthesis of novel pyrido and thieno pyrimidine derivatives, which includes the formation of compounds similar to tert-butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate. These studies contribute to the development of new synthetic pathways and understanding the reactivity of these compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).
Mechanism of Action
Target of Action
Tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, also known as 6-Boc-2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine, is a pyridopyrimidine derivative . Pyridopyrimidines are known to target a variety of enzymes and receptors, including tyrosine kinases . Tyrosine kinases play a crucial role in signal transduction pathways, regulating cell growth, differentiation, and apoptosis .
Mode of Action
Pyridopyrimidines are generally known to inhibit their target enzymes, such as tyrosine kinases . They bind to the active site of the enzyme, preventing it from catalyzing its substrate. This inhibition disrupts the signal transduction pathway, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of tyrosine kinases by pyridopyrimidines affects multiple biochemical pathways. For instance, the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth, can be disrupted . This leads to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .
Result of Action
The result of the action of pyridopyrimidines like 6-Boc-2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine is a disruption of cellular processes, such as cell growth and survival . By inhibiting tyrosine kinases, these compounds can induce apoptosis and reduce cell proliferation . This makes them potential candidates for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Future Directions
The pyrido[2,3-d]pyrimidines class of compounds, to which this compound belongs, has been the subject of increasing research due to their wide range of biological activity . They have shown promise in the treatment of various diseases, including mTOR-related and PI3K-related diseases . Future research may focus on further exploring the therapeutic potential of these compounds.
properties
IUPAC Name |
tert-butyl 2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-5-4-9-8(7-16)6-14-10(13)15-9/h6H,4-5,7H2,1-3H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNLVGKPNUNOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651938 | |
| Record name | tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869198-95-8 | |
| Record name | tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


